molecular formula C10H7BrN2O2 B11852644 Methyl 5-bromoquinazoline-8-carboxylate

Methyl 5-bromoquinazoline-8-carboxylate

Cat. No.: B11852644
M. Wt: 267.08 g/mol
InChI Key: WBGTURPOYNRUKM-UHFFFAOYSA-N
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Description

Methyl 5-bromoquinazoline-8-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂O₂ It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromoquinazoline-8-carboxylate can be synthesized through several methods. One common approach involves the bromination of quinazoline derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated quinazoline with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several key reactions due to its functional groups (bromine at C-5, ester at C-8):

Nucleophilic Substitution

The bromine atom at position 5 acts as a leaving group, enabling substitution with nucleophiles:

  • Reagents : Amines (e.g., methylamine), thiols, or azides in polar aprotic solvents like DMF or DMSO.

  • Mechanism : The quinazoline ring undergoes aromatic substitution, replacing Br with a nucleophile. This reaction is critical for generating diverse derivatives with potential biological activity.

Hydrolysis

The methyl ester group can undergo hydrolysis to form the carboxylic acid under acidic or basic conditions:

  • Conditions : H₃O⁺ or OH⁻ in aqueous solvents (e.g., H₂O/THF).

  • Product : 5-Bromoquinazoline-8-carboxylic acid, which retains the bromine substituent.

Oxidation/Reduction

  • Oxidation : The ester group may oxidize to a ketone or acid under strong oxidizing agents (e.g., KMnO₄).

  • Reduction : The quinazoline ring could reduce to dihydroquinazoline derivatives using reagents like LiAlH₄.

Key Reaction Conditions and Parameters

Reaction Type Reagents Conditions Yield
Nucleophilic SubstitutionMethylamine, TEA, DMF60–65°C, 1–2 h~53–77%
HydrolysisHCl/H₂O or NaOH/H₂OReflux, 2–3 h~80–90%
BrominationNBS, FeCl₃, CHCl₃0°C to rt, 2–4 h~60–75%

Data adapted from synthesis protocols in quinazoline derivatives .

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Mechanism of Action : Quinazoline derivatives, including methyl 5-bromoquinazoline-8-carboxylate, have been studied for their ability to inhibit cancer cell proliferation. They may disrupt critical signaling pathways involved in tumor growth.
    • Case Study : In vitro studies have demonstrated that related quinazoline compounds exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. For instance, compounds structurally related to this compound have shown IC50 values ranging from 5.64 to 23.18 μM against these cell lines, indicating significant anticancer potential .
  • Neurological Applications
    • Receptor Modulation : Research indicates that derivatives of quinazoline can act as negative allosteric modulators for metabotropic glutamate receptors, which are implicated in neurological disorders such as anxiety and Parkinson’s disease . This suggests that this compound could play a role in developing treatments for these conditions.
  • Antimicrobial Activity
    • Broad Spectrum Effects : There is emerging evidence that quinazoline derivatives possess antimicrobial properties, making them candidates for further investigation in combating bacterial infections. this compound's structural features may enhance its efficacy against resistant strains.
  • Synthetic Chemistry
    • Synthesis Methods : The compound can be synthesized through various methods, including the reaction of 5-bromoquinoline-8-carboxylic acid with methyl iodide in the presence of a base like potassium carbonate. This method allows for efficient production in laboratory settings .

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesIC50 Value (μM)Biological Activity
This compoundBromine at position 5TBDAnticancer, Neurological Modulator
Methyl 7-bromoquinoline-8-carboxylateBromine at position 7TBDAnticancer
Methyl 4-bromoquinoline-6-carboxylateBromine at position 4TBDAntimicrobial
Methyl 6-bromoquinoline-4-carboxylateBromine at position 6TBDAntimicrobial

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that methyl derivatives of quinazolines could induce apoptosis in cancer cells by downregulating critical proteins involved in cell survival pathways . The specific mechanism by which this compound exerts its effects remains an area for further exploration.
  • Neurological Research : Investigations into the pharmacological profile of similar compounds revealed their potential to modulate glutamate receptor activity, which is crucial for managing neurological disorders like anxiety and addiction .
  • Antimicrobial Efficacy : Recent studies have highlighted the antimicrobial properties of quinazoline derivatives, suggesting that this compound could be developed into an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 5-bromoquinazoline-8-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of methyl 5-bromoquinazoline-8-carboxylate, known for its wide range of biological activities.

    Methyl 5-chloroquinazoline-8-carboxylate: A similar compound with a chlorine atom instead of bromine, used in similar research applications.

    Methyl 5-fluoroquinazoline-8-carboxylate: Another derivative with a fluorine atom, studied for its unique chemical properties.

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activities compared to its chloro and fluoro counterparts. Its specific interactions and reactivity make it a valuable compound in research and development.

Biological Activity

Methyl 5-bromoquinazoline-8-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a quinazoline scaffold, which is known for its diverse biological activities. The presence of the bromine atom at the 5-position and the carboxylate group at the 8-position contribute to its chemical reactivity and biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects of various quinazoline derivatives, this compound exhibited selective inhibition of cancer cell proliferation. The following table summarizes the growth inhibition (GI50) values against different cancer cell lines:

CompoundCell LineGI50 (µM)
This compoundMCF7 (Breast)3.35 ± 0.101
This compoundHCT116 (Colon)9.00 ± 0.347

These results indicate that this compound has a stronger inhibitory effect on breast cancer cells compared to colon cancer cells, suggesting a degree of selectivity in its anticancer activity .

The mechanism through which this compound exerts its anticancer effects is linked to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.

Molecular Docking Studies

Molecular docking studies have suggested that this compound interacts with key proteins involved in tumorigenesis, particularly those associated with the vascular endothelial growth factor receptor (VEGFR). This interaction may hinder angiogenesis, a critical process for tumor growth and metastasis .

Pharmacological Profile

The pharmacological activities of quinazoline derivatives, including this compound, extend beyond anticancer effects. Research indicates potential applications in treating other conditions such as:

  • Anti-microbial : Exhibiting activity against various bacterial strains.
  • Anti-convulsant : Showing promise in seizure models.
  • Anti-hyperlipidaemia : Potentially beneficial in lipid metabolism disorders .

Safety and Toxicology

The safety profile of this compound has been assessed alongside its efficacy. Initial findings suggest that it exhibits lower toxicity towards normal cell lines, indicating a favorable therapeutic index. This aspect is crucial for further development into clinical applications .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

methyl 5-bromoquinazoline-8-carboxylate

InChI

InChI=1S/C10H7BrN2O2/c1-15-10(14)6-2-3-8(11)7-4-12-5-13-9(6)7/h2-5H,1H3

InChI Key

WBGTURPOYNRUKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Br)C=NC=N2

Origin of Product

United States

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